Daidzein diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

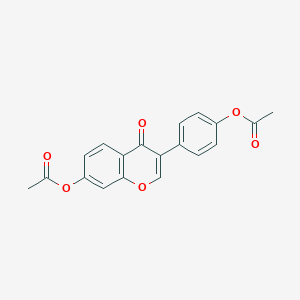

[4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNNFNBOPWLDFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438726 |

Source

|

| Record name | Daidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-01-7 |

Source

|

| Record name | Daidzein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Daidzein Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daidzein diacetate, the diacetylated derivative of the soy isoflavone daidzein, offers enhanced stability and lipophilicity, making it a compound of interest for various research applications, including drug delivery and formulation development. This technical guide provides a comprehensive overview of the synthesis and purification of this compound. It details a robust experimental protocol for the acetylation of daidzein, outlines effective purification methodologies, and presents key analytical data for characterization. The information is structured to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Daidzein is a naturally occurring isoflavone found predominantly in soybeans and other legumes. It has garnered significant attention for its potential health benefits, attributed to its estrogenic and antioxidant properties. However, its low water solubility and bioavailability can limit its therapeutic applications. Acetylation of daidzein to form this compound is a common strategy to improve its lipophilicity and stability, potentially enhancing its absorption and pharmacokinetic profile. This guide focuses on the chemical synthesis and subsequent purification of this compound, providing detailed methodologies and comparative data to aid in its preparation in a laboratory setting.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the esterification of the two phenolic hydroxyl groups of daidzein with an acetylating agent. A widely used and efficient method involves the use of acetic anhydride in the presence of a base catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP).

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction where the hydroxyl groups of daidzein act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. The base catalyst serves to deprotonate the hydroxyl groups, increasing their nucleophilicity, and to neutralize the acetic acid byproduct.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acetylation of Daidzein

This protocol is based on established methods for the acetylation of phenols.

Materials:

-

Daidzein

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve daidzein (1.0 eq) in anhydrous pyridine (5-10 mL per gram of daidzein) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (3.0-4.0 eq) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Quenching: Once the reaction is complete (as indicated by the disappearance of the daidzein spot on TLC), cool the flask in an ice bath and carefully quench the excess acetic anhydride by the slow addition of methanol.

-

Work-up:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Data Presentation: Synthesis Parameters

| Parameter | Value/Condition |

| Starting Material | Daidzein |

| Reagents | Acetic Anhydride, Pyridine |

| Molar Ratio (Daidzein:Ac₂O) | 1 : 3-4 |

| Solvent | Pyridine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield (Crude) | > 90% |

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and residual reagents. The most common methods for the purification of this compound are recrystallization and column chromatography.

Experimental Protocol: Recrystallization

Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. Common solvent systems for the recrystallization of isoflavone derivatives include ethanol/water, ethyl acetate/hexane, or acetone/water.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Protocol: Column Chromatography

For higher purity or when recrystallization is not effective, column chromatography is the preferred method.

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is typically used.

Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The optimal solvent system should be determined by TLC analysis of the crude product.

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation: Purification Parameters

| Method | Parameters |

| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/Hexane |

| Expected Purity: > 98% | |

| Column Chromatography | Stationary Phase: Silica Gel |

| Mobile Phase: Hexane/Ethyl Acetate gradient | |

| Expected Purity: > 99% |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Appearance of two new singlets in the region of δ 2.2-2.4 ppm corresponding to the two acetyl methyl groups. Shifts in the aromatic proton signals compared to daidzein. |

| ¹³C NMR | Appearance of two new signals around δ 20-22 ppm (acetyl methyl carbons) and δ 168-170 ppm (acetyl carbonyl carbons). Shifts in the aromatic carbon signals. |

| FT-IR (cm⁻¹) | Disappearance of the broad -OH stretching band (~3200-3400 cm⁻¹). Appearance of strong C=O stretching bands for the ester groups (~1760 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₁₉H₁₄O₆, MW: 338.31 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Signaling Pathways and Logical Relationships

While this guide focuses on synthesis and purification, it is important to note that daidzein and its derivatives are often studied for their biological activities, which involve interactions with various signaling pathways. The acetylation of daidzein is a key step in modifying its properties for such studies.

Caption: Logical workflow from synthesis to purification.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described protocols for acetylation, recrystallization, and column chromatography are robust and can be readily implemented in a standard organic chemistry laboratory. The provided data tables and diagrams offer a clear and concise summary of the key parameters and workflows. This information is intended to support researchers in obtaining high-purity this compound for their scientific investigations.

Daidzein Diacetate: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein diacetate is a synthetic derivative of the naturally occurring isoflavone, daidzein. Found predominantly in soybeans and other legumes, daidzein has been the subject of extensive research due to its diverse pharmacological activities, including phytoestrogenic, antioxidant, and anti-inflammatory effects. The acetylation of daidzein to form this compound is a strategic chemical modification aimed at improving its physicochemical properties, such as stability and solubility, which may, in turn, enhance its bioavailability and therapeutic potential.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on the underlying molecular mechanisms and relevant experimental protocols. While much of the available biological data pertains to its parent compound, daidzein, it is widely understood that the biological effects of this compound are mediated through its conversion to daidzein.

Chemical Structure and Identifiers

This compound is systematically named 7-(acetyloxy)-3-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one.[2] It is derived from daidzein through the acetylation of the two hydroxyl groups at positions 7 and 4'.

| Identifier | Value |

| IUPAC Name | 7-(acetyloxy)-3-[4-(acetyloxy)phenyl]-4H-1-benzopyran-4-one[2] |

| Synonyms | 4',7-Diacetoxyisoflavone, 4',7-Diacetyl-O-isoflavone, this compound[1][2] |

| CAS Number | 3682-01-7 |

| Molecular Formula | C₁₉H₁₄O₆ |

| Molecular Weight | 338.31 g/mol |

| SMILES String | CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C |

| Parent Compound | Daidzein (CAS: 486-66-8) |

Physicochemical Properties

The acetylation of daidzein significantly alters its physicochemical properties, most notably its solubility and lipophilicity. These modifications are intended to overcome some of the limitations of daidzein, such as its poor water solubility.

| Property | Value |

| Melting Point | 188-190 °C |

| Boiling Point | 504.4 ± 50.0 °C at 760 mmHg |

| Solubility | Insoluble in water (6.1 x 10⁻³ g/L at 25 °C) |

| logP | 3.31 |

| Polar Surface Area (PSA) | 82.81 Ų |

Biological and Pharmacological Properties

The biological activities of this compound are intrinsically linked to its parent compound, daidzein. Following administration, it is anticipated that this compound undergoes deacetylation to release daidzein, which then exerts its pharmacological effects. The primary mechanisms of action of daidzein include modulation of estrogen receptors and various signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Activity

Daidzein has been shown to possess significant anti-inflammatory properties. It can modulate key inflammatory pathways, including the NF-κB and JNK signaling cascades, and activate peroxisome proliferator-activated receptors (PPARs).

| Target/Assay | Cell Line | IC₅₀/EC₅₀ |

| Nitric Oxide (NO) Production Inhibition | J774 macrophages | ~90 µM (for Daidzein) |

| PPARα Transcriptional Activity | HEK293T cells | Significant activation at 6.25, 12.5, and 25 µM (for Daidzein) |

| PPARγ Transcriptional Activity | HEK293T cells | Significant activation at 6.25, 12.5, and 25 µM (for Daidzein) |

Anticancer Activity

Daidzein exhibits anticancer properties in various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation. These effects are often mediated by the modulation of the PI3K/Akt/mTOR signaling pathway.

| Assay | Cell Line | IC₅₀ |

| Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | 50 µM (for Daidzein) |

| Cell Viability (MTT Assay) | A-375 (Melanoma) | 18 µM (for Daidzein) |

| Cell Viability (MTT Assay) | BEL-7402 (Hepatocellular Carcinoma) | 59.7 ± 8.1 µM (for Daidzein) |

Signaling Pathways

Daidzein, and by extension this compound, modulates several key signaling pathways implicated in various physiological and pathological processes.

Anti-inflammatory Signaling

Caption: Daidzein's anti-inflammatory mechanism.

Cancer Cell Apoptosis and Survival Pathway

Caption: Daidzein's inhibition of cancer cell survival.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from Daidzein via acetylation.

Materials:

-

Daidzein

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Dissolve Daidzein in anhydrous pyridine in a round bottom flask.

-

Add an excess of acetic anhydride to the solution dropwise while stirring.

-

Heat the reaction mixture at 70°C for 1-2 hours or stir at room temperature, monitoring the reaction progress by TLC.

-

Once the reaction is complete (indicated by the disappearance of the daidzein spot on TLC), concentrate the mixture under reduced pressure using a rotary evaporator.

-

Co-evaporate the residue with toluene (3 times) to remove traces of pyridine.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A-375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for PI3K/Akt Signaling

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at desired concentrations for a specific time.

-

Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound, as a prodrug of daidzein, holds significant promise for therapeutic applications due to its potentially enhanced bioavailability. Its biological activities, mediated by the parent compound, are multifaceted, encompassing anti-inflammatory and anticancer effects through the modulation of critical cellular signaling pathways. This technical guide provides a foundational understanding of its chemical and biological properties, along with key experimental protocols to facilitate further research and development in this area. Future studies should focus on directly quantifying the biological activities of this compound and elucidating its pharmacokinetic and pharmacodynamic profiles in vivo to fully realize its therapeutic potential.

References

- 1. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoprotective activity of the isoflavones, genistein and daidzein on mutagenicity induced by direct and indirect mutagens in cultured HTC cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Profile of Daidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its potential neuroprotective properties. While often studied in its aglycone form, its diacetate derivative, daidzein diacetate, serves as a more stable precursor for in vivo applications, which is readily metabolized to daidzein. This technical guide consolidates the current in vitro evidence for the neuroprotective effects of daidzein, focusing on quantitative data from key experimental models of neuronal injury, detailed experimental protocols, and the underlying molecular signaling pathways. The data presented herein is primarily derived from studies on daidzein, the active metabolite.

Quantitative Data Summary

The neuroprotective efficacy of daidzein has been quantified in various in vitro models, most notably in cellular models of ischemic stroke, such as Oxygen-Glucose Deprivation/Reperfusion (OGD/R). The following tables summarize the key quantitative findings from studies on neuronal cell lines, such as PC12.

Table 1: Effect of Daidzein on Cell Viability in PC12 Cells under OGD/R

| Treatment Group | Concentration (µmol/L) | Cell Viability (%) | Reference |

| Control | - | 100 | [1] |

| OGD/R Model | - | 54.70 ± 0.89 | [1] |

| Daidzein + OGD/R | 5 | Increased vs. Model | [1] |

| Daidzein + OGD/R | 20 | Increased vs. Model | [1] |

| Daidzein + OGD/R | 50 | Increased vs. Model | [1] |

| Nimodipine + OGD/R | 5 | Increased vs. Model |

Note: Specific percentage increases for each daidzein concentration were not provided in the source material, but a dose-dependent increase was reported.

Table 2: Effect of Daidzein on LDH Release in PC12 Cells under OGD/R

| Treatment Group | Concentration (µmol/L) | LDH Release (% of Control) | Reference |

| Control | - | 20.80 ± 3.87 | |

| OGD/R Model | - | 193.00 ± 2.73 | |

| Daidzein (low dose) + OGD/R | 5 | 109.00 ± 6.58 | |

| Daidzein (intermediate dose) + OGD/R | 20 | 115.00 ± 1.82 | |

| Daidzein (high dose) + OGD/R | 50 | 132.00 ± 6.10 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro neuroprotection studies. The following are protocols for key experiments cited in the literature on daidzein.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells

This protocol simulates ischemic-reperfusion injury in vitro.

-

Cell Seeding: Seed PC12 cells in 96-well plates at a density of 6 x 10³ cells per well and incubate for 24 hours under standard conditions (37°C, 5% CO₂).

-

Pre-treatment: Incubate the cells with varying concentrations of daidzein (e.g., 5, 20, 50 µmol/L) for 24 hours prior to OGD induction.

-

Oxygen-Glucose Deprivation (OGD):

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Replace the culture medium with a glucose-free Earle's balanced salt solution (116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO₄, 1 mM NaH₂PO₄, and 0.9 mM CaCl₂).

-

Place the cells in a hypoxic incubator with an atmosphere of 95% N₂ and 5% CO₂ for 4-6 hours at 37°C.

-

-

Reperfusion:

-

Remove the cells from the hypoxic incubator.

-

Replace the glucose-free medium with a complete culture medium.

-

Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

-

-

Assessment: Following reperfusion, cell viability and cytotoxicity can be assessed using assays such as CCK-8 and LDH.

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells.

-

Reagent Addition: Following the experimental treatment (e.g., OGD/R), add 10 µL of CCK-8 solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cytotoxicity Assessment (LDH Assay)

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

-

Supernatant Collection: After the experimental period, collect the cell culture medium supernatant.

-

Assay Reaction: Use a commercial LDH assay kit. Mix the collected supernatant with the LDH assay reagent according to the manufacturer's instructions.

-

Incubation: Incubate the mixture for the time specified in the kit's protocol, typically around 30 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm or 490 nm) using a microplate reader.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways. The following is a general protocol for assessing proteins like Akt, mTOR, and BDNF.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-BDNF) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Signaling Pathways and Visualizations

Daidzein exerts its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Workflow for In Vitro Neuroprotection Assays

Experimental workflow for assessing daidzein's neuroprotection.

PI3K/Akt/mTOR Signaling Pathway

Daidzein has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.

Daidzein-mediated activation of the PI3K/Akt/mTOR pathway.

PPARγ and CAT-Mediated Neuroprotection

Daidzein can also exert neuroprotective effects through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and by increasing the expression of Catalase (CAT), a key antioxidant enzyme.

PPARγ and Catalase pathways in daidzein's neuroprotection.

Conclusion

The in vitro data strongly suggest that daidzein possesses significant neuroprotective properties against ischemia-like injury. Its mechanisms of action are multifaceted, involving the potentiation of pro-survival signaling pathways such as PI3K/Akt/mTOR and the enhancement of the cellular antioxidant capacity. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research into the therapeutic potential of daidzein and its derivatives, like this compound, for the treatment of neurodegenerative diseases and acute neuronal injury. Future studies should aim to directly compare the in vitro efficacy of this compound with daidzein to fully elucidate its potential as a neuroprotective agent.

References

Daidzein Diacetate: A Selective Estrogen Receptor Modulator for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Daidzein diacetate, a synthetic derivative of the soy isoflavone daidzein, is a compound of significant interest in the field of endocrinology and drug discovery. As a selective estrogen receptor modulator (SERM), it exhibits tissue-specific estrogenic and anti-estrogenic activities, primarily through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). The acetylation of daidzein to form this compound enhances its stability and bioavailability, making it a valuable tool for in vitro and in vivo investigations into estrogen-mediated signaling pathways and their roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, synthesis, and detailed experimental protocols for its characterization. Quantitative data are summarized for clarity, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

Phytoestrogens, plant-derived compounds with structural similarity to 17β-estradiol, have garnered considerable attention for their potential therapeutic applications. Daidzein, a prominent isoflavone found in soybeans and other legumes, is a well-studied phytoestrogen that interacts with estrogen receptors.[1] However, its clinical utility can be limited by its metabolic instability and low bioavailability.[2] this compound, the diacetylated form of daidzein, has been developed to overcome these limitations. The acetate groups enhance its lipophilicity and protect the hydroxyl groups from rapid metabolism, leading to improved pharmacokinetic profiles.[2][3] In vivo, this compound is readily hydrolyzed to release the active parent compound, daidzein. This guide focuses on the core scientific and technical aspects of this compound as a SERM.

Chemical Properties and Synthesis

This compound is the 4',7-diacetylated derivative of daidzein. The addition of the acetyl groups increases its molecular weight and alters its solubility profile.

| Property | Daidzein | This compound |

| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | [4-(7-acetyloxy-4-oxo-chromen-3-yl)phenyl] acetate |

| Molecular Formula | C₁₅H₁₀O₄ | C₁₉H₁₄O₆ |

| Molar Mass | 254.24 g/mol | 338.31 g/mol |

| Appearance | Pale yellow solid | White solid |

| Solubility | Poorly soluble in water | Improved solubility in organic solvents |

| Stability | Susceptible to metabolic degradation | More stable than daidzein[4] |

Synthesis of this compound:

The synthesis of this compound is typically achieved through the acetylation of daidzein. While various methods for the synthesis of the daidzein backbone exist, the final acetylation step is a standard procedure in organic chemistry.

Protocol: Acetylation of Daidzein

-

Dissolution: Dissolve daidzein in a suitable aprotic solvent such as pyridine or a mixture of acetic anhydride and a catalyst like sodium acetate.

-

Acetylation: Add acetic anhydride to the solution in excess. The reaction can be stirred at room temperature or gently heated to increase the reaction rate.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (daidzein) is no longer visible.

-

Work-up: Once the reaction is complete, the mixture is typically poured into ice water to precipitate the this compound product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mechanism of Action as a Selective Estrogen Receptor Modulator (SERM)

The biological activity of this compound is mediated by its active metabolite, daidzein. Daidzein acts as a SERM, meaning its effects are tissue-dependent, exhibiting estrogenic or anti-estrogenic properties depending on the local environment of estrogen receptors and co-regulators.

Estrogen Receptor Binding Affinity

Daidzein preferentially binds to estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This selectivity is a key determinant of its tissue-specific effects. The relative binding affinity (RBA) of daidzein for ERα and ERβ varies across studies but consistently shows a higher affinity for ERβ.

| Compound | RBA for ERα (%) | RBA for ERβ (%) | ERβ/ERα Selectivity Ratio | Reference(s) |

| 17β-Estradiol | 100 | 100 | 1 | |

| Daidzein | ~0.1-1 | ~0.5-3 | ~5-6 | |

| S(-)-Equol (Daidzein metabolite) | ~2.1 | ~28 | ~13 |

RBA values are relative to 17β-estradiol, set at 100%. Values can vary based on experimental conditions.

Signaling Pathways

Daidzein modulates both genomic and non-genomic estrogen signaling pathways.

Genomic Signaling: In the classical genomic pathway, daidzein binds to nuclear ERs. This ligand-receptor complex then dimerizes and binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. This process is relatively slow, occurring over hours to days.

Non-Genomic Signaling: Daidzein can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors (mERs). This leads to the activation of various intracellular signaling cascades, including the MEK/ERK and PI3K/Akt pathways, which can influence cellular processes like proliferation, differentiation, and apoptosis.

Diagram of Estrogen Receptor Signaling Pathways

Caption: Daidzein's dual signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the SERM activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for ERα and ERβ.

Materials:

-

Human recombinant ERα and ERβ proteins

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound (test compound)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite slurry

-

Scintillation cocktail and counter

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.

-

Incubation: In microcentrifuge tubes, combine the ER protein, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or this compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).

-

Equilibration: Incubate the tubes at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add cold hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge to pellet the hydroxyapatite with the bound receptor-ligand complexes.

-

Washing: Wash the pellets with cold assay buffer to remove unbound radioligand.

-

Quantification: Resuspend the final pellets in ethanol and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Diagram of Competitive Binding Assay Workflow

Caption: Workflow for ER competitive binding assay.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

Materials:

-

ER-positive cell line (e.g., MCF-7)

-

ERE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Culture and Transfection: Culture MCF-7 cells in appropriate medium. Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with varying concentrations of this compound or a vehicle control. Include a positive control (e.g., 17β-estradiol).

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activities.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine its effect on ERE-mediated transcription.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of estrogen-sensitive breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (phenol red-free for estrogen studies)

-

This compound

-

Cell proliferation reagent (e.g., MTT, XTT, or PrestoBlue)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Addition of Proliferation Reagent: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot cell viability against the concentration of this compound to determine its effect on cell proliferation and to calculate the IC50 or EC50 value.

Quantitative Data Summary

The following table summarizes key quantitative data for daidzein, the active metabolite of this compound.

| Parameter | Cell Line/System | Value | Reference(s) |

| ERα RBA (%) | Human recombinant ER | ~0.1-1 | |

| ERβ RBA (%) | Human recombinant ER | ~0.5-3 | |

| IC50 (Cell Proliferation) | MCF-7 (human breast cancer) | 50 µM | |

| Inhibition of E1 Sulfation (Ki) | MCF-7 cells | 1.64 µM | |

| Inhibition of E2 Sulfation (Ki) | MCF-7 cells | 0.48 µM | |

| Inhibition of E2 Glucuronidation (Ki) | MCF-7 cells | 7.31 µM |

Conclusion

This compound serves as a valuable research tool for investigating the complex roles of estrogen signaling in health and disease. Its improved stability and bioavailability compared to daidzein make it a more reliable compound for in vivo studies. The preferential binding of its active metabolite, daidzein, to ERβ, coupled with its ability to modulate both genomic and non-genomic signaling pathways, underscores its potential as a lead compound for the development of novel SERMs. The detailed protocols and data presented in this guide are intended to support researchers in the rigorous evaluation of this compound and other potential SERMs, ultimately contributing to the advancement of endocrine-related therapies.

References

- 1. Disposition and biotransformation of the estrogenic isoflavone daidzein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gavinpublishers.com [gavinpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. Stabilities of daidzin, glycitin, genistin, and generation of derivatives during heating - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Activity of Daidzein Diacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a prominent isoflavone found in soybeans and other legumes, is a well-documented phytoestrogen with a range of biological activities, including significant antioxidant properties.[1][2] Its therapeutic potential is, however, sometimes limited by its low water solubility and bioavailability.[3] To overcome these limitations, synthetic derivatives are often explored. Daidzein diacetate, a synthetic derivative of daidzein, is produced through the acetylation of daidzein's hydroxyl groups. This modification is intended to enhance the compound's stability and solubility, which may lead to improved bioavailability.[1]

While this compound is expected to exhibit antioxidant effects, likely mirroring those of its parent compound, there is a notable scarcity of publicly available research specifically quantifying its antioxidant activity. This technical guide, therefore, provides a comprehensive overview of the known antioxidant mechanisms of daidzein and its other well-studied derivatives, which are presumed to be the foundational mechanisms for this compound. This document also offers detailed experimental protocols for key antioxidant assays and visualizes the critical signaling pathways involved, serving as a valuable resource for researchers investigating the antioxidant potential of this compound and related compounds.

Mechanisms of Antioxidant Action

The antioxidant effects of daidzein and its derivatives are multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

-

Direct Antioxidant Activity: Daidzein can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species and preventing further oxidative damage to cellular components like DNA, proteins, and lipids.[2] The isoflavone structure, with its phenolic hydroxyl groups, is key to this radical scavenging capability.

-

Indirect Antioxidant Activity: Beyond direct scavenging, daidzein and its metabolites can exert antioxidant effects by up-regulating the expression and activity of endogenous antioxidant enzymes. This is a crucial mechanism that provides long-lasting cellular protection against oxidative insults. The primary pathway implicated in this process is the Nrf2 signaling pathway.

Signaling Pathway: The Nrf2 Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

-

Superoxide Dismutase (SOD): Converts superoxide radicals into hydrogen peroxide and molecular oxygen.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

Studies on porcine intestinal epithelial cells (IPEC-J2) have suggested that daidzein's protective effects against oxidative stress are linked to the activation of this Nrf2 signaling pathway.

References

Daidzein and Its Diacetate Derivative: A Technical Examination of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daidzein, a prominent isoflavone found in soybeans and other legumes, has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its structural similarity to estrogen allows it to modulate estrogen receptor (ER) signaling, contributing to its therapeutic potential in hormone-dependent conditions. However, the clinical utility of daidzein is often hampered by its low water solubility and metabolic instability. To address these limitations, synthetic derivatives such as daidzein diacetate have been developed. This technical guide provides an in-depth comparison of the biological activities of daidzein and its diacetate form, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols. While extensive research is available for daidzein, direct comparative studies with this compound are limited. This document synthesizes the available information on both compounds, highlighting the theoretical advantages of the diacetate prodrug approach.

Introduction: The Promise and Challenges of Daidzein

Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) is a non-steroidal phytoestrogen that exerts a wide range of biological effects.[1] Its therapeutic potential is linked to its ability to interact with estrogen receptors and modulate various signaling pathways involved in cell proliferation, inflammation, and oxidative stress.[1][2] Despite its promise, the poor bioavailability of daidzein presents a significant hurdle for its development as a therapeutic agent.

This compound, as a prodrug, is designed to overcome these limitations. The acetylation of the hydroxyl groups is intended to increase its lipophilicity, potentially enhancing its absorption and bioavailability. Once absorbed, it is expected to be hydrolyzed by esterases in the body to release the active daidzein molecule.

Anticancer Activities

Daidzein has demonstrated anticancer properties in various cancer cell lines and animal models. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Daidzein: Mechanisms and Efficacy

Daidzein's anticancer effects are often attributed to its interaction with estrogen receptors, particularly in hormone-dependent cancers like breast and ovarian cancer. It can also act through ER-independent pathways.

Key Anticancer Mechanisms of Daidzein:

-

Apoptosis Induction: Daidzein has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: It can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.

-

Signaling Pathway Inhibition: Daidzein can inhibit pro-survival signaling pathways such as the Raf/MEK/ERK and PI3K/AKT pathways.

Quantitative Data on Daidzein's Anticancer Activity:

| Cancer Type | Cell Line | IC50 Value | Reference |

| Ovarian Cancer | SKOV3 | 20 µM | |

| Melanoma | A-375 | 18 µM |

This compound: A Prodrug Approach

Anti-inflammatory Activities

Chronic inflammation is a key factor in the development of many diseases. Daidzein has been shown to possess significant anti-inflammatory properties.

Daidzein's Anti-inflammatory Mechanisms

Daidzein exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Key Anti-inflammatory Mechanisms of Daidzein:

-

Inhibition of Pro-inflammatory Cytokines: Daidzein can suppress the production of cytokines such as TNF-α and IL-1β.

-

Modulation of Signaling Pathways: It can inhibit the activation of key inflammatory pathways like NF-κB and MAPK.

-

Enzyme Inhibition: Daidzein can inhibit the activity of enzymes like MMP-13, which is involved in tissue degradation during inflammation.

Quantitative Data on Daidzein's Anti-inflammatory Activity:

| Model | Key Findings | Reference |

| Rat Knee Osteoarthritis | Reduced serum levels of TNF-α, IL-1β, and MMP-13 | |

| LPS-stimulated Macrophages | Inhibition of NO, IL-6, and TNF-α production |

This compound: Potential for Enhanced Anti-inflammatory Effects

While direct comparative data is lacking, the potential for enhanced bioavailability with this compound suggests that it could lead to higher systemic concentrations of daidzein, thereby potentially exerting more potent anti-inflammatory effects in vivo.

Antioxidant Activities

Oxidative stress is implicated in the pathogenesis of numerous chronic diseases. Daidzein and its metabolites have been reported to possess antioxidant properties.

Daidzein's Antioxidant Mechanisms

Daidzein's antioxidant activity is attributed to both direct free radical scavenging and indirect mechanisms involving the upregulation of antioxidant enzymes.

Key Antioxidant Mechanisms of Daidzein:

-

Direct Radical Scavenging: The phenolic structure of daidzein allows it to donate hydrogen atoms to neutralize free radicals.

-

Upregulation of Antioxidant Enzymes: Daidzein can induce the expression of antioxidant enzymes such as catalase and superoxide dismutase (SOD).

It is noteworthy that some studies suggest daidzein itself has weak direct antioxidant activity in cell-free assays, and its primary antioxidant effects may be mediated through the induction of endogenous antioxidant enzymes. Furthermore, metabolites of daidzein, such as equol, have been shown to possess greater antioxidant properties than the parent compound.

Quantitative Data on Daidzein's Antioxidant Activity:

| Assay/Model | Key Findings | Reference |

| HepG2 cells | Stimulated catalase and SOD activity | |

| H4IIE hepatoma cells | Increased catalase mRNA expression |

This compound: Implications for Antioxidant Efficacy

The conversion of daidzein to this compound would temporarily block the phenolic hydroxyl groups responsible for direct antioxidant activity. Therefore, the diacetate form itself is not expected to be a potent direct antioxidant. However, upon hydrolysis to daidzein in vivo, the antioxidant potential would be restored. The improved bioavailability of a prodrug could lead to higher and more sustained levels of daidzein and its antioxidant metabolites.

Bioavailability and Metabolism

A critical aspect of comparing daidzein and its diacetate derivative is their respective bioavailability and metabolic fate.

Daidzein Bioavailability and Metabolism

Daidzein is known to have poor oral bioavailability due to its low water solubility and extensive first-pass metabolism in the gut and liver. The major metabolic pathways include glucuronidation and sulfation. Gut microbiota also play a crucial role in metabolizing daidzein to compounds like equol, which may have greater biological activity.

Pharmacokinetic Parameters of Daidzein in Rats (Oral Administration):

| Formulation | Relative Bioavailability (compared to suspension) | Reference |

| Phospholipid complexes PLGA nanoparticles | 5.57-fold increase | |

| Cyclodextrin inclusion complexes PLGA nanoparticles | 8.85-fold increase |

This compound as a Prodrug to Enhance Bioavailability

Prodrug strategies, such as the synthesis of this compound, are employed to improve the pharmacokinetic profile of the parent drug. An isoleucine carbamate prodrug of daidzein was shown to improve its oral bioavailability by 15.5-fold in rats by increasing water solubility and metabolic stability. While specific pharmacokinetic data for this compound is not extensively reported in the searched literature, the underlying principle is that the more lipophilic acetate form would be more readily absorbed, and then cleaved by esterases to release active daidzein, bypassing some of the initial metabolic hurdles.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in this guide.

Anticancer Activity Assessment

-

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., SKOV3, A-375) are seeded in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of daidzein for specific durations (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated.

-

Formazan Solubilization: The formazan crystals are dissolved in a solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read on a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Cell Treatment: Cells are treated with daidzein.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis:

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins, CDKs, p-ERK, p-AKT) followed by HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

-

-

In Vivo Xenograft Model:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into nude mice.

-

Treatment: Once tumors are established, mice are treated with daidzein (e.g., via oral gavage or intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

-

Anti-inflammatory Activity Assessment

-

Measurement of Inflammatory Mediators in Cell Culture:

-

Cell Stimulation: Macrophage cell lines (e.g., RAW264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Treatment: Cells are pre-treated with daidzein before or during stimulation.

-

Analysis of Supernatants: The levels of nitric oxide (NO) in the culture supernatant are measured using the Griess reagent. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using ELISA kits.

-

-

In Vivo Model of Inflammation (e.g., Osteoarthritis):

-

Induction of Disease: Osteoarthritis is induced in rats by intra-articular injection of monosodium iodoacetate (MIA).

-

Treatment: Rats are treated with daidzein (e.g., orally or intra-articularly).

-

Serum Analysis: Blood samples are collected to measure serum levels of inflammatory markers (e.g., TNF-α, IL-1β, MMP-13) by ELISA.

-

Histopathological Examination: Knee joints are collected for histological analysis to assess cartilage damage.

-

Antioxidant Activity Assessment

-

Measurement of Antioxidant Enzyme Activity:

-

Cell Treatment: Cells (e.g., HepG2) are treated with daidzein.

-

Cell Lysis: Cells are lysed to obtain protein extracts.

-

Enzyme Activity Assays: The activities of antioxidant enzymes like catalase and superoxide dismutase are measured using commercially available assay kits.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Cell Treatment and Oxidative Stress Induction: Cells are pre-treated with daidzein and then exposed to an oxidizing agent (e.g., H2O2).

-

Fluorescent Probe Staining: Cells are incubated with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Fluorescence Measurement: The intracellular fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

-

Bioavailability and Pharmacokinetic Studies

-

Animal Studies:

-

Dosing: Rats or mice are administered daidzein or its prodrug via a specific route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Plasma Preparation and Analysis: Plasma is separated, and the concentrations of the compound and its metabolites are quantified using a validated analytical method such as LC-MS/MS.

-

Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are calculated from the plasma concentration-time data.

-

Signaling Pathways and Molecular Interactions

The biological activities of daidzein are mediated through its interaction with various signaling pathways.

Anticancer Signaling Pathways

Anti-inflammatory Signaling Pathways

Conclusion and Future Directions

Daidzein exhibits a remarkable spectrum of biological activities that hold significant promise for the prevention and treatment of various chronic diseases. Its anticancer, anti-inflammatory, and antioxidant effects are well-documented, with clear mechanisms of action involving the modulation of key signaling pathways. However, the poor bioavailability of daidzein remains a major obstacle to its clinical translation.

This compound, as a prodrug, represents a rational approach to enhancing the therapeutic potential of daidzein by improving its pharmacokinetic profile. While the theoretical benefits are clear, there is a conspicuous lack of direct comparative studies evaluating the biological activities of this compound against its parent compound. Future research should prioritize head-to-head comparisons of these two molecules in various in vitro and in vivo models. Such studies are essential to validate the efficacy of the prodrug approach and to provide the quantitative data necessary to guide further drug development efforts. A thorough understanding of the pharmacokinetics and pharmacodynamics of this compound will be crucial in determining its potential as a clinically viable therapeutic agent.

References

The In Vivo Metabolism of Daidzein Diacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant scientific interest for its potential health benefits, including the mitigation of postmenopausal symptoms, and its anti-inflammatory and antioxidant properties. However, its clinical utility is often hampered by poor oral bioavailability. To address this limitation, prodrug strategies, such as the synthesis of daidzein diacetate, have been explored. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, focusing on its conversion to the active form, daidzein, and the subsequent metabolic fate of daidzein. While direct in vivo studies on this compound are limited, this guide consolidates available data on daidzein and related ester prodrugs to provide a robust understanding for research and development purposes.

From Prodrug to Active Metabolite: The Journey of this compound

This compound is synthesized to enhance the lipophilicity of daidzein, potentially improving its absorption. The core principle of this prodrug approach is the in vivo hydrolysis of the acetate esters by ubiquitous esterase enzymes present in the intestines and blood, to release the active daidzein.

In Vivo Metabolism of Daidzein

Once liberated from its diacetate form, daidzein undergoes extensive metabolism. The primary metabolic pathways involve glucuronidation and sulfation (Phase II metabolism) in the liver and intestinal wall, as well as metabolism by the gut microbiota.

A significant metabolic pathway mediated by the gut microbiota is the conversion of daidzein to equol, a metabolite with higher estrogenic activity than daidzein itself. This conversion is not universal and depends on the individual's gut microbiome composition. Other microbial metabolites include O-desmethylangolensin (O-DMA).

Pharmacokinetics of Daidzein

The pharmacokinetic profile of daidzein is characterized by relatively rapid absorption and elimination. The use of prodrugs like this compound is anticipated to modulate this profile, though specific data for the diacetate form is not extensively available. The following tables summarize key pharmacokinetic parameters for daidzein from various in vivo studies in rats.

Table 1: Pharmacokinetic Parameters of Daidzein in Rats Following Oral Administration

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |

| Coarse Suspension | 10 | 173 | 0.75 | - | 100 | [1] |

| Nanosuspension | 10 | - | - | - | 265.6 | [1] |

| Nanoemulsion | 10 | - | - | - | 262.3 | [1] |

| Suspension | 50 (i.p.) | 173 | 0.75 | - | - | [1] |

| GCD-EDA Complex | 1.35 (i.p.) | 615 | 0.25 | - | - | [1] |

Table 2: Pharmacokinetic Parameters of Daidzein and its Prodrugs in Rats

| Compound | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Reference |

| Daidzein | Oral | 20 | 235.4 ± 89.7 | 1.5 ± 0.5 | 1145.2 ± 345.6 | |

| Isoleucine Carbamate Prodrug | Oral | Equimolar to 20 mg/kg Daidzein | 456.2 ± 154.3 | 2.0 ± 0.8 | 2345.7 ± 567.8 |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of in vivo metabolism studies. Below are generalized protocols based on cited literature for the oral administration of isoflavones to rats.

Protocol 1: Oral Administration of Daidzein in Rats

-

Animal Model: Male and female Fischer 344 rats (specific weights provided in the study).

-

Acclimatization: Animals are housed in metabolic cages for 72 hours prior to administration for acclimatization and collection of control urine and feces.

-

Diet: A diet low in soy proteins and isoflavones is provided for one week before and during the study period.

-

Compound Administration: Daidzein (100 mg/kg) is dissolved in corn oil and administered by gavage.

-

Sample Collection: Urine and feces are collected at predetermined intervals for 96 hours.

-

Sample Analysis: Samples are analyzed by HPLC to quantify daidzein and its metabolites.

Protocol 2: Pharmacokinetic Study of a Daidzein Prodrug in Rats

-

Animal Model: Sprague-Dawley rats.

-

Housing: Animals are housed under standard conditions with free access to food and water.

-

Compound Administration: The daidzein prodrug (e.g., isoleucine carbamate) is administered orally at a dose equimolar to a specified daidzein dose. A control group receives daidzein.

-

Blood Sampling: Blood samples are collected via the tail vein at specified time points post-administration.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Sample Analysis: Plasma concentrations of the prodrug, daidzein, and its metabolites are determined using a validated LC-MS/MS method.

Conclusion

This compound represents a promising prodrug approach to enhance the oral bioavailability of daidzein. Upon oral administration, it is expected to be rapidly hydrolyzed by esterases to release daidzein, which then undergoes extensive Phase II and gut microbiota-mediated metabolism. While direct comparative pharmacokinetic data for this compound is currently scarce in publicly available literature, the existing knowledge on daidzein's metabolism and the behavior of other isoflavone ester prodrugs provides a strong foundation for future research. The experimental protocols and analytical methods detailed in this guide offer a starting point for researchers and drug development professionals to design and execute robust in vivo studies to fully elucidate the metabolic fate and therapeutic potential of this compound.

References

Daidzein Diacetate and Cardiovascular Health: An In-depth Technical Guide

An Important Note on Daidzein Diacetate: Extensive literature searches did not yield specific studies on this compound and its role in cardiovascular health. This compound is the di-acetylated form of daidzein, a common isoflavone found in soy. Acetylation is a chemical modification often used to enhance the bioavailability of compounds. It is plausible that this compound acts as a prodrug, being converted to daidzein in the body. Therefore, this guide will focus on the well-researched cardiovascular effects of daidzein, with the logical assumption that this compound would exert its biological effects through conversion to daidzein.

This technical guide provides a comprehensive overview of the current understanding of daidzein's role in cardiovascular health, intended for researchers, scientists, and drug development professionals. It covers the mechanisms of action, key signaling pathways, and a summary of preclinical and clinical findings.

Introduction to Daidzein and its Cardiovascular Potential

Daidzein is a naturally occurring isoflavone with a structural similarity to estrogen, allowing it to interact with estrogen receptors.[1] This interaction is one of the proposed mechanisms for its various biological activities. Research suggests that daidzein may positively influence cardiovascular health through multiple pathways, including anti-inflammatory, antioxidant, and lipid-lowering effects.[2][3] These properties make it a compound of interest for the prevention and management of cardiovascular diseases.

Mechanisms of Action in Cardiovascular Health

Daidzein's cardioprotective effects are multifaceted, involving modulation of endothelial function, reduction of inflammation, and improvement of lipid metabolism.

Endothelial Function

Daidzein has been shown to improve endothelial function, a key factor in maintaining vascular health. It can enhance the production of nitric oxide (NO), a potent vasodilator, by upregulating endothelial nitric oxide synthase (eNOS).[4] Additionally, daidzein may contribute to endothelium-dependent relaxation through non-NO pathways, potentially involving endothelium-derived hyperpolarizing factor (EDHF).

Anti-Inflammatory Effects

Chronic inflammation is a critical contributor to the development and progression of atherosclerosis. Daidzein exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[5] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Lipid Metabolism

Dyslipidemia is a major risk factor for cardiovascular disease. Studies have indicated that daidzein can help regulate lipid metabolism by reducing levels of total cholesterol, LDL-C ("bad" cholesterol), and triglycerides, while increasing HDL-C ("good" cholesterol) levels. These effects are thought to be mediated, at least in part, by the activation of peroxisome proliferator-activated receptors (PPARs).

Key Signaling Pathways

Several signaling pathways are modulated by daidzein, contributing to its cardiovascular benefits.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In the context of cardiovascular disease, its activation in endothelial cells and macrophages promotes the expression of inflammatory cytokines and adhesion molecules. Daidzein has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response in the vasculature.

References

- 1. Daidzein and the daidzein metabolite, equol, enhance adipocyte differentiation and PPARgamma transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daidzein supplementation decreases serum triglyceride and uric acid concentrations in hypercholesterolemic adults with the effect on triglycerides being greater in those with the GA compared with the GG genotype of ESR-β RsaI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soy Isoflavones Inhibit Endothelial Cell Dysfunction and Prevent Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Daidzein Diacetate and Its Role in Mitigating Skin Aging: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Skin aging is a complex biological process characterized by a progressive decline in the structural and functional integrity of the skin. This deterioration is driven by both intrinsic and extrinsic factors, leading to visible signs such as wrinkles, fine lines, and loss of elasticity. A key molecular aspect of this process is the degradation of the extracellular matrix (ECM), primarily composed of collagen and elastin, and a decline in the skin's antioxidant capacity. Daidzein, a prominent isoflavone found in soy, has emerged as a promising agent in combating skin aging. This technical guide focuses on the effects of daidzein diacetate, a more stable derivative of daidzein, on the key molecular and cellular pathways involved in skin aging. It is scientifically presumed that this compound, upon topical application, is hydrolyzed by cutaneous esterases into its active form, daidzein, thereby exerting its biological effects. This document provides a comprehensive overview of the current scientific evidence, detailing the mechanisms of action, summarizing quantitative data from pivotal studies, and outlining relevant experimental protocols.

Introduction: The Molecular Basis of Skin Aging and the Potential of this compound

The aging of the skin is fundamentally linked to a decrease in the synthesis of collagen, the primary structural protein in the dermis, and an increase in its degradation by matrix metalloproteinases (MMPs).[1][2] Concurrently, there is a reduction in the production of hyaluronic acid, a key molecule for skin hydration.[3][4] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the skin's antioxidant defenses, further accelerates this process by damaging cellular structures and activating inflammatory pathways.[3]

Daidzein, a phytoestrogen, has garnered significant attention for its potential to counteract these age-related changes. Its diacetate form, this compound, is an esterified derivative designed to enhance stability and potentially improve skin penetration. Upon application, it is expected to be converted into the active daidzein molecule by enzymes present in the skin. The subsequent biological activities of daidzein are multifaceted, encompassing the stimulation of collagen synthesis, inhibition of MMPs, and antioxidant effects.

Mechanisms of Action: How this compound Influences Skin Physiology

The anti-aging effects of daidzein, the active form of this compound, are primarily attributed to its interaction with several key signaling pathways and cellular processes.

Upregulation of Collagen Synthesis via the TGF-β/Smad Pathway

Daidzein has been shown to stimulate the production of type I procollagen, a precursor to collagen. This effect is mediated through the activation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. TGF-β is a crucial cytokine that regulates the expression of ECM proteins. Upon binding to its receptor, it initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3 proteins. These activated Smads then translocate to the nucleus and act as transcription factors to upregulate the expression of collagen genes.

Inhibition of Matrix Metalloproteinases (MMPs)

In addition to promoting collagen synthesis, daidzein also plays a crucial role in preventing its degradation by inhibiting the expression and activity of MMPs, particularly MMP-1 and MMP-2. MMPs are a family of enzymes responsible for the breakdown of ECM components. By downregulating MMPs, daidzein helps to preserve the structural integrity of the dermis.

Antioxidant and Anti-inflammatory Properties

Daidzein exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in skin cells. This protective effect helps to mitigate the cellular damage caused by environmental aggressors such as UV radiation. Furthermore, daidzein can suppress the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway, thereby reducing inflammation.

Stimulation of Hyaluronic Acid Production

In vitro and in vivo studies have demonstrated that daidzein can stimulate the production of hyaluronic acid in the skin. Hyaluronic acid is a glycosaminoglycan with a remarkable capacity to retain water, contributing significantly to skin hydration and turgor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of daidzein on markers of skin aging.

Table 1: Effects of Daidzein on Collagen Synthesis and MMP Expression in Human Dermal Fibroblasts (In Vitro)

| Parameter | Daidzein Concentration | Incubation Time | Result | Reference |

| Type I Procollagen Expression | 0.5 - 50 µg/mL | 24h / 48h | Marked Increase | |

| MMP-1 Expression | 0.5 - 50 µg/mL | 24h / 48h | Significant Inhibition | |

| MMP-2 Expression | 0.5 - 50 µg/mL | 24h / 48h | Significant Inhibition | |

| TGF-β Level | Not specified | Not specified | Increased | |

| Phosphorylated-Smad2 Level | Not specified | Not specified | Increased | |

| Phosphorylated-Smad3 Level | Not specified | Not specified | Increased |

Table 2: Effects of Topical Daidzein Application on Mouse Skin (In Vivo)

| Parameter | Daidzein Concentration | Treatment Duration | Result | Reference |

| Collagen Deposition | 200 µg/mL | 6 weeks | Increased | |

| Hyaluronic Acid Production | Not specified | 2 weeks | Significantly Enhanced |

Experimental Protocols

This section outlines the general methodologies employed in the key studies cited in this guide.

In Vitro Studies with Human Dermal Fibroblasts

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of daidzein (e.g., 0.5-50 μg/mL) for specified durations (e.g., 24 or 48 hours).

-

Analysis of Gene and Protein Expression:

-

Real-Time Polymerase Chain Reaction (RT-PCR): To quantify the mRNA expression levels of type I procollagen, MMP-1, and MMP-2.

-

Western Blot Analysis: To detect the protein levels of TGF-β, phosphorylated-Smad2, and Smad3.

-

-

Cell Viability Assay: MTT assay can be used to assess the cytotoxicity of daidzein on the fibroblasts.

In Vivo Studies with Animal Models

-

Animal Models: Nude mice or hairless mice are commonly used models for studying skin aging.

-

Topical Application: A solution of daidzein (e.g., 200 μg/mL) is applied topically to a defined area of the mouse's skin daily for a specified period (e.g., 6 weeks).

-

Histological Analysis:

-

Skin biopsies are collected at the end of the treatment period.

-

Sections are stained with Masson's trichrome or Sirius red to visualize and quantify collagen deposition.

-

-